Fmoc-IsoVal-OH

Übersicht

Beschreibung

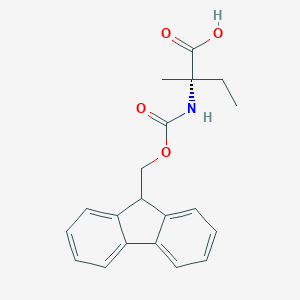

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid is a chiral amino acid derivative commonly used in peptide synthesis. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions.

Wissenschaftliche Forschungsanwendungen

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid, commonly referred to as an Fmoc-protected amino acid, is a compound of significant interest in various scientific fields, particularly in organic chemistry, medicinal chemistry, and biochemistry. This article explores its applications, including its role in peptide synthesis, biological activities, and potential therapeutic uses.

Peptide Synthesis

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid is widely utilized as a protecting group in peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group serves to protect the amino group during the synthesis process, allowing for selective reactions at other sites. This protection is crucial for preventing unwanted side reactions that could compromise the integrity of the peptide being synthesized.

Table 1: Comparison of Protecting Groups in Peptide Synthesis

| Protecting Group | Stability | Cleavage Conditions | Common Applications |

|---|---|---|---|

| Fmoc | High | Mild base (e.g., piperidine) | Peptide synthesis |

| Boc | Moderate | Strong acid (e.g., TFA) | Peptide synthesis |

| Cbz | Low | Hydrogenation | Organic synthesis |

Biological Activities

Research indicates that compounds containing the Fmoc group exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Bacillus anthracis, suggesting potential as antimicrobial agents.

- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, including MCF-7 and MDA-MB-231. The mechanism often involves inhibition of key enzymes essential for cancer cell proliferation.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxicity in MCF-7 and MDA-MB-231 cell lines | |

| Neuroprotective | Modulation of neuronal survival pathways |

Medicinal Chemistry

In medicinal chemistry, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid is explored for its potential in developing peptide-based drugs. Its structure allows for modifications that can enhance bioactivity and target specificity.

Industrial Applications

The compound is also employed in the production of various peptide-based materials and products within the pharmaceutical industry. Its ability to facilitate the synthesis of complex peptides makes it a valuable tool for drug development and material science.

Case Study 1: Peptide Synthesis Optimization

A study investigated the efficiency of using (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid in synthesizing a series of bioactive peptides. The results indicated that using this protecting group significantly improved yields and reduced side reactions compared to traditional methods.

Case Study 2: Anticancer Research

In another research project, derivatives of this compound were tested against various cancer cell lines. The results showed promising anticancer properties, particularly when combined with traditional chemotherapeutics, suggesting a synergistic effect that could enhance treatment efficacy.

Wirkmechanismus

Target of Action

The primary target of Fmoc-IsoVal-OH is the amine group in peptide synthesis . It is used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Mode of Action

This compound acts as a base-labile protecting group . It is introduced to the amine group through a reaction with Fmoc-Cl . The Fmoc group is then rapidly removed by a base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The use of this compound in peptide synthesis affects the peptide bond formation pathway . It enables the protection of the amine group during the synthesis process, preventing undesired side reactions with electrophiles .

Result of Action

The result of this compound’s action is the successful protection and deprotection of the amine group in peptide synthesis . This allows for the synthesis of peptides without interference from the amine group reacting with other components of the synthesis process .

Action Environment

The action of this compound is influenced by the chemical environment in which it is used. For instance, the removal of the Fmoc group is facilitated by the presence of a base, typically piperidine . The reaction conditions, such as temperature and pH, can also impact the efficacy of this compound in protecting the amine group .

Biochemische Analyse

Biochemical Properties

The Fmoc-IsoVal-OH compound plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It is used as a protecting group for amines during the synthesis process . The compound interacts with various biomolecules, including enzymes and proteins, during these reactions. The nature of these interactions is primarily through the formation of bonds during the peptide chain assembly .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role in peptide synthesis. The compound does not directly influence cell function, cell signaling pathways, gene expression, or cellular metabolism. Instead, its role is more indirect, contributing to the synthesis of peptides that may then influence these cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protecting group for amines during peptide synthesis. The compound is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is then removed by base, typically piperidine, which does not disturb the acid-labile linker between the peptide and the resin .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are related to its stability and degradation during peptide synthesis. The compound is stable under normal conditions and can be stored in a freezer under -20°C . Its degradation occurs during the peptide synthesis process when the Fmoc group is removed by base .

Dosage Effects in Animal Models

Currently, there is limited information available on the effects of this compound at different dosages in animal models . As a compound used in peptide synthesis, it is typically not administered to animals in the same way as a drug or therapeutic agent would be.

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes during this process, particularly those involved in the introduction and removal of the Fmoc group . It does not directly affect metabolic flux or metabolite levels.

Subcellular Localization

The subcellular localization of this compound is not applicable as it is not a protein or a molecule that is typically found within cells. It is a compound used in peptide synthesis and does not have a specific subcellular localization .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.

Coupling Reaction: The protected amino acid is then coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

Industrial Production Methods

Industrial production of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale reactions using industrial reactors.

Purification: Techniques such as crystallization, recrystallization, and chromatography are employed to purify the compound.

Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to ensure the purity and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

Coupling: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.

Substitution: The compound can undergo substitution reactions where the Fmoc group is replaced with other protecting groups or functional groups.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

Coupling: DCC or DIC with HOBt or HOAt in DMF or dichloromethane (DCM).

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products

Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

Peptides: Coupling reactions result in the formation of peptides or longer polypeptide chains.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid with a Boc-protected lysine side chain.

Fmoc-Ala-OH: Fmoc-protected alanine.

Fmoc-Gly-OH: Fmoc-protected glycine.

Uniqueness

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid is unique due to its specific structure, which includes a methyl group on the butanoic acid chain, providing distinct steric and electronic properties. This uniqueness makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics.

Biologische Aktivität

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid, often abbreviated as FMBA, is a synthetic organic compound notable for its unique structural features and potential biological activities. The fluorenyl group combined with the methoxycarbonyl and amino functionalities suggests diverse pharmacological profiles. This article explores the biological activity of FMBA, supported by relevant data tables, case studies, and research findings.

- Molecular Formula : C21H23NO4

- Molecular Weight : 353.41 g/mol

- CAS Number : 203854-59-5

Biological Activity Overview

The biological activity of FMBA and similar compounds can be categorized into several key areas:

-

Antimicrobial Activity :

- Compounds with fluorenyl moieties have been reported to exhibit antimicrobial properties. For instance, derivatives of 9-fluorenone have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis .

- Case Study : A study on fluorenone derivatives indicated that modifications in structure could enhance antimicrobial efficacy, suggesting that FMBA might also possess similar properties due to its structural analogies .

-

Anticancer Potential :

- The fluorenone scaffold has been recognized for its anticancer activities. Research indicates that certain derivatives act as inhibitors of type I topoisomerases, which are crucial in DNA replication and repair processes .

- Research Findings : A series of fluorenone derivatives were synthesized and evaluated for their antiproliferative activity, revealing promising results that could be applicable to FMBA .

- Enzyme Inhibition :

The exact mechanism of action for FMBA remains to be fully elucidated; however, its structural components suggest potential interactions with biological macromolecules such as proteins and nucleic acids. The presence of the fluorenyl group may facilitate binding to hydrophobic pockets within target enzymes or receptors.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of FMBA is crucial for evaluating its therapeutic potential. Preliminary studies suggest that compounds with similar structures may exhibit favorable absorption and distribution profiles. However, toxicity assessments are necessary to ensure safety in therapeutic applications.

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-3-20(2,18(22)23)21-19(24)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17H,3,12H2,1-2H3,(H,21,24)(H,22,23)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSLHAJXIQCMLR-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@](C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.